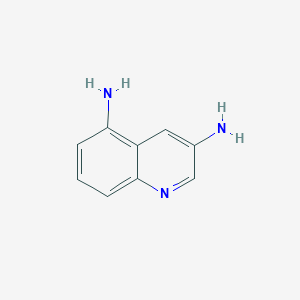

Quinoline-3,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBOKSBCSZFOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702157 | |

| Record name | Quinoline-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874498-26-7 | |

| Record name | Quinoline-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline 3,5 Diamine and Its Derivatives

Established Synthetic Pathways for Quinoline-3,5-diamine

Established methods for synthesizing the quinoline (B57606) scaffold, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide the necessary starting point. uop.edu.pkiipseries.orgpharmaguideline.com However, the primary challenge lies in the subsequent introduction of two amino groups with the correct regiochemistry.

The introduction of amino groups onto an aromatic ring is commonly achieved through the reduction of a corresponding nitro group. Therefore, the most logical strategy for synthesizing this compound involves the creation of a 3,5-dinitroquinoline precursor, followed by a double reduction.

The regiochemistry of electrophilic substitution on the quinoline ring is a critical consideration. Under nitrating conditions (e.g., fuming nitric acid and sulfuric acid), quinoline itself primarily yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk This provides a direct route to the 5-nitro intermediate. The subsequent introduction of a second nitro group at the 3-position is more challenging. The pyridine (B92270) part of the quinoline ring is electron-deficient and generally resistant to electrophilic substitution. However, syntheses for 3-nitroquinoline (B96883) derivatives have been developed, often starting from precursors like 2-aminobenzaldehyde (B1207257) derivatives and conjugated nitro-olefins. acs.orgacs.org

Thus, a key strategy involves a sequential process:

Formation of the quinoline ring.

Introduction of a nitro group at the 5-position.

Introduction of a second nitro group at the 3-position.

Simultaneous or sequential reduction of both nitro groups to the corresponding amines.

Based on established chemical principles, a plausible multi-step synthetic sequence for this compound can be proposed. The process begins with the formation of the quinoline nucleus, followed by sequential nitration and a final reduction step. The reduction of nitroquinolines to their corresponding aminoquinolines is a well-documented transformation, typically carried out in high yield using reagents like stannous chloride or through catalytic hydrogenation. nih.gov

A proposed pathway is outlined in the table below.

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Skraup Synthesis | Aniline (B41778), glycerol (B35011), H₂SO₄, nitrobenzene | Quinoline | Classic method for constructing the parent quinoline ring. uop.edu.pk |

| 2 | Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline | Direct nitration of the benzene (B151609) ring of quinoline. nih.gov |

| 3 | Second Nitration | Harsh nitrating conditions or specialized synthesis | 3,5-Dinitroquinoline | Introduction of a second nitro group onto the electron-deficient pyridine ring. This is a challenging step requiring specific methodologies. |

| 4 | Double Reduction | SnCl₂, HCl; or H₂, Pd/C; or Na₂S | This compound | Chemoselective reduction of dinitro compounds to diamines is a standard procedure. osi.lv |

Modern and Sustainable Synthesis Protocols for this compound

While direct modern syntheses for this compound are not widely reported, contemporary methods are highly relevant for the efficient and sustainable construction of the quinoline precursors that are essential for its synthesis.

Modern catalysis offers powerful tools for constructing the quinoline scaffold with high efficiency and functional group tolerance. organic-chemistry.org These methods provide advanced alternatives to classical named reactions for producing the quinoline core, which can then be functionalized.

Transition Metal Catalysis : Metals such as palladium, copper, nickel, and cobalt are widely used to catalyze dehydrogenative coupling and annulation reactions to form the quinoline ring. organic-chemistry.org For instance, nickel-catalyzed double dehydrogenative coupling of 2-aminoaryl alcohols with diols or ketones provides a convenient and eco-friendly route to quinolines. organic-chemistry.org

Organocatalysis : Non-metal catalysts, such as phenalenyl-based molecules, can mediate C-alkylation via a borrowing hydrogen pathway for the synthesis of substituted quinolines, avoiding the use of transition metals. organic-chemistry.org

Photocatalysis : Visible-light-mediated reactions represent a green and mild approach. For example, the aerobic dehydrogenation of tetrahydroquinolines to quinolines can be achieved using inexpensive and non-toxic titanium dioxide as a photocatalyst with oxygen as the terminal oxidant. organic-chemistry.org

The table below summarizes selected modern catalytic approaches for the synthesis of the general quinoline scaffold.

| Catalytic Method | Catalyst System | Reactants | Key Advantages |

|---|---|---|---|

| Nickel-Catalyzed Dehydrogenative Coupling | Nickel Complex | 2-Aminoaryl alcohol and ketone/diol | Eco-friendly, mild reaction temperatures. organic-chemistry.org |

| Photocatalytic Aerobic Dehydrogenation | Titanium Dioxide (TiO₂) | Tetrahydroquinoline | Uses visible light, O₂ as a green oxidant, non-toxic catalyst. organic-chemistry.org |

| Copper-Catalyzed Annulation | Copper(II) Complex / ABNOH | Alcohols | Efficient, triggers synthesis via alcohol oxidation. organic-chemistry.org |

| Iron-Catalyzed Cross-Coupling | Iron Catalyst | Heteroaromatic tosylates and Grignard reagents | Good functional group tolerance, rapid conversion at low temperatures. organic-chemistry.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom and step economy. While a direct MCR for this compound is not established, MCRs are instrumental in building the core quinoline structure. For example, a Lewis acid-catalyzed reaction between an aniline, a benzaldehyde, and a phenylacetylene (B144264) can produce functionalized quinolines under mild conditions. researchgate.net This approach allows for the rapid assembly of diverse quinoline libraries that can serve as precursors for further functionalization.

Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce environmental impact. These approaches focus on using less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. The use of water as a solvent, ionic liquids, and solvent-free reactions under microwave irradiation are notable green strategies for quinoline synthesis. iipseries.org Nanocatalysis, in particular, offers advantages such as high catalytic activity and easy recovery and reuse of the catalyst, making the synthesis of quinoline precursors more sustainable. researchgate.net These green methods are vital for the environmentally responsible production of the foundational quinoline structures needed for the synthesis of more complex derivatives like this compound.

Functionalization and Derivatization Strategies of this compound

The presence of two amino groups at positions 3 and 5, one on the pyridine ring and the other on the benzene ring, imparts distinct reactivity to this compound, allowing for a range of functionalization and derivatization strategies. These modifications can be broadly categorized into reactions involving the amino groups and substitutions on the heterocyclic ring system.

Modifications at the Amino Groups (e.g., N-alkylation, Acylation, Schiff Base Formation)

The amino groups in this compound are nucleophilic centers that can readily undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds to form Schiff bases.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of aromatic amines is a fundamental transformation. While direct alkylation with alkyl halides can be complicated by overalkylation, modern catalytic methods offer more selective alternatives wikipedia.org. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, for instance, utilizes alcohols as alkylating agents in the presence of a metal catalyst. This method involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the metal hydride species to yield the N-alkylated amine and water as the only byproduct nih.gov. A variety of ruthenium and cobalt complexes have been shown to effectively catalyze the N-alkylation of a wide range of aromatic amines with primary alcohols under mild conditions nih.govrsc.org. For aromatic primary amines, nitriles can also serve as effective alkylating agents under catalytic hydrogenation conditions to selectively produce secondary amines rsc.org.

Acylation: Acylation of the amino groups is a common strategy to form amides. This reaction is typically performed using acylating agents like acyl chlorides or anhydrides. For example, the acylation of related aminoquinolines, such as quinoline-5-amine and quinoline-6-amine, has been documented. The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride yields N-(quinolin-5-yl)thiophene-2-carboxamide, and similarly, quinoline-6-amine reacts with furan-2-carbonyl chloride to produce N-(quinolin-6-yl)furan-2-carboxamide researchgate.net. These reactions illustrate a general pathway for converting aminoquinolines into their corresponding amide derivatives.

Schiff Base Formation: The condensation of primary amines with carbonyl compounds is a classic method for forming imines, commonly known as Schiff bases. This reaction involves a nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule revistabionatura.com. This strategy has been applied to various aminoquinolines. For instance, quinolin-7-amine has been reacted with a range of aromatic aldehydes in refluxing ethanol (B145695) to produce novel Schiff's bases bepls.com. Similarly, Schiff bases have been synthesized through the condensation of quinoline-3-carbohydrazide (B3054276) with aldehydes like 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727) mdpi.com. Given the presence of two primary amino groups, this compound could potentially react with one or two equivalents of an aldehyde to form mono- or di-Schiff bases, depending on the stoichiometry and reaction conditions.

Table 1: Examples of Schiff Base Synthesis from Aminoquinoline Precursors

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Quinolin-7-amine | Various Aromatic Aldehydes | Aqueous Ethanol | Reflux, 2 hrs | bepls.com |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | N/A | N/A | mdpi.com |

| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | N/A | N/A | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Various Anilines | N/A | Catalyst-free | researchgate.net |

Substitutions on the Quinoline Ring System of this compound

The quinoline ring is susceptible to both electrophilic and nucleophilic substitution, with the regioselectivity being heavily influenced by the existing substituents. The parent quinoline molecule typically undergoes electrophilic substitution on the electron-rich benzene ring at positions 5 and 8, while nucleophilic substitution occurs on the electron-deficient pyridine ring, primarily at positions 2 and 4 cutm.ac.inimperial.ac.ukgcwgandhinagar.com.

In this compound, the two amino groups are strong activating, ortho-, para-directing groups. The 5-amino group is expected to strongly activate the benzene ring, directing incoming electrophiles to the C6 and C8 positions. The 3-amino group, situated on the pyridine ring, also has an activating effect, though the inherent electron deficiency of this ring must be considered.

Modern C-H functionalization techniques provide powerful tools for the regioselective introduction of substituents onto the quinoline scaffold, often mediated by transition metal catalysis nih.gov. For example, 8-aminoquinoline (B160924) has been widely used as a directing group for palladium-catalyzed C-H arylation at the C5 position nih.gov. While these methods typically functionalize a pre-existing C-H bond, they highlight the advanced strategies available for modifying the quinoline core. Rhodium-catalyzed C-H alkylation has also been demonstrated for quinoline itself, leading to substitution at the C2 position nih.gov. The specific application of these methods to this compound would depend on the complex interplay of the electronic and directing effects of the two amino groups.

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. While specific mechanistic studies for the synthesis of this compound are not detailed in the available literature, the mechanisms of classical quinoline syntheses and key functionalization reactions provide fundamental insights.

The formation of the quinoline core often follows pathways established by named reactions. For instance, the Doebner-von Miller synthesis mechanism involves the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of an aniline. The resulting intermediate then undergoes electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline ring system iust.ac.ir.

For the functionalization reactions, the mechanisms are generally well-understood:

Schiff Base Formation: The reaction initiates with the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine product.

N-Alkylation via Borrowing Hydrogen: This catalytic cycle involves several steps: (1) The metal catalyst dehydrogenates the alcohol to form a metal-hydride species and a carbonyl compound. (2) The amine condenses with the in situ-generated carbonyl compound to form an imine. (3) The metal-hydride then reduces the imine to the corresponding secondary amine, regenerating the catalyst for the next cycle nih.gov.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a positively charged intermediate known as a Wheland intermediate or sigma complex. For quinoline, attack at the C5 or C8 position allows for the positive charge to be delocalized across the carbocyclic ring without disrupting the pyridine aromaticity, leading to more stable intermediates compared to attack at other positions imperial.ac.uk.

Mechanistic studies of modern C-H functionalization reactions, such as those directed by an 8-aminoquinoline group, often involve the formation of a cyclometalated intermediate, which is key to the reaction's regioselectivity acs.org.

Advanced Characterization and Structural Elucidation of Quinoline 3,5 Diamine

High-Resolution Spectroscopic Techniques for Quinoline-3,5-diamine

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. The following methods would provide a detailed portrait of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the two amine (-NH₂) groups. The aromatic region (typically δ 6.0-9.0 ppm) would show a complex pattern of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The electron-donating nature of the amino groups at positions 3 and 5 would cause an upfield shift (to lower ppm values) for nearby protons (H-2, H-4, H-6) compared to unsubstituted quinoline. The amine protons would likely appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. This compound has nine carbon atoms, and due to molecular asymmetry, nine distinct signals are expected. The carbons directly attached to the amino groups (C-3 and C-5) would experience a significant upfield shift compared to their counterparts in quinoline, due to the shielding effect of the nitrogen atoms. Carbons in the ortho and para positions relative to the amino groups would also be shielded. Theoretical calculations and comparisons with other aminoquinolines suggest that signals for carbons in substituted quinoline rings can span a wide range from approximately 100 to 160 ppm tsijournals.comresearchgate.net.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity through the aromatic rings. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, providing definitive C-H assignments.

Table 1: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

| Compound | Nucleus | Position | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|---|

| This compound | ¹H | Aromatic | ~6.5 - 8.5 | Data not available |

| ¹H | Amine (-NH₂) | ~3.5 - 5.0 (broad) | Data not available | |

| ¹³C | Aromatic | ~100 - 150 | Data not available | |

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline researchgate.net | ¹³C | C2 (amino-substituted) | 160.6 | 159.8 |

| ¹³C | C5 (methyl-substituted) | 172.4 | 160.9 | |

| Quinine (in DMSO-d6) magritek.com | ¹H | Aromatic & Vinyl | 5.0 - 8.8 | 4.9 - 8.7 |

Note: Predicted shifts for this compound are estimations based on general principles and data from related compounds. Experimental data for specific derivatives are provided for comparison of typical ranges.

Mass Spectrometry (MS) (HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the this compound molecular ion. The chemical formula is C₉H₉N₃, which corresponds to a theoretical exact mass of approximately 159.0796 g/mol . An experimental HRMS measurement confirming this mass with high accuracy (typically within 5 ppm) would provide strong evidence for the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, this technique would provide both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum. Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which would then undergo fragmentation. The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for amines include the loss of an alkyl radical (α-cleavage) miamioh.edu. For aromatic amines, fragmentation of the ring is also common. The fragmentation of isoquinoline (B145761) alkaloids, a related class of compounds, often involves the loss of amine-containing neutral moieties nih.gov. A plausible fragmentation for this compound could involve the loss of an NH₂ radical or HCN molecule, leading to characteristic fragment ions that help confirm the structure nih.govlibretexts.orgwikipedia.org.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | ~160.0874 (C₉H₁₀N₃⁺) |

| GC-MS (EI) | Molecular Ion (m/z) | 159 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the two primary amine groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. Finally, the C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ range nih.govderpharmachemica.com.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy scitepress.org. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline core would give rise to strong signals in the Raman spectrum, especially in the 1300-1650 cm⁻¹ region acs.orgnih.gov. Raman is often used to gain "fingerprint" identification of molecular composition and structure scitepress.org. Differences in the spectra of various crystalline forms (polymorphs) can be identified by changes in frequencies and intensities of the bands americanpharmaceuticalreview.com.

Table 3: Characteristic Vibrational Frequencies for Aminoquinoline Structures

| Vibration Mode | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Weak / Not prominent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C / C=N Ring Stretch | 1500 - 1650 | 1300 - 1650 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is related to its conjugation.

The quinoline ring system is chromophoric, meaning it absorbs light in the UV-Vis range. The spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. Compared to unsubstituted quinoline, the presence of the two electron-donating amino groups, which act as auxochromes, is predicted to cause a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths researchgate.net. This shift is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms. Studies on other aminoquinolines confirm that the position of the amino group significantly influences the absorption spectrum researchgate.netresearchgate.net. The analysis of the absorption spectrum in different solvents can also reveal information about the nature of the electronic transitions (solvatochromism).

X-ray Crystallography for this compound Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis, a suitable single crystal of this compound must first be grown.

Advanced Electrochemical Characterization of this compound

Electrochemical methods, such as cyclic voltammetry (CV), can be used to study the redox properties of a molecule, i.e., its ability to be oxidized or reduced.

The electrochemical behavior of this compound would be influenced by both the electron-rich amino groups and the quinoline nucleus. The amino groups are generally susceptible to oxidation. Studies on related aminoquinolines have shown that they undergo one-electron oxidation processes, often irreversibly, at potentials between +0.6 and +1.0 V bohrium.com. The initial oxidation typically occurs at an amine group to form a radical cation bohrium.com. The reduction processes, on the other hand, would involve the quinoline ring system. The exact potentials for these redox processes would depend on the solvent, supporting electrolyte, and pH of the solution charge-transfer.plresearchgate.net. The combination of experimental CV with computational studies can provide a deep understanding of the oxidation and reduction pathways charge-transfer.plnih.gov.

Theoretical and Computational Studies of Quinoline 3,5 Diamine

Density Functional Theory (DFT) Investigations of Quinoline-3,5-diamine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govankara.edu.tr It is widely applied to predict and analyze the properties of molecules, including quinoline (B57606) derivatives, with a favorable balance between accuracy and computational cost. rsc.orgrsc.org A typical DFT study on this compound would involve calculations using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Schrödinger equation approximately. researchgate.net

A primary step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, providing key structural parameters. For this compound, this analysis would yield precise data on bond lengths, bond angles, and dihedral angles between the atoms of the quinoline core and its amino substituents.

The electronic structure analysis reveals how electrons are distributed within the molecule. This includes the calculation of atomic charges and the generation of electron density maps, which are crucial for understanding the molecule's polarity and intermolecular interactions. While specific optimized geometric parameters for this compound are not detailed in the available literature, studies on similar quinoline derivatives demonstrate that DFT calculations can accurately predict these structural features. mdpi.comresearchgate.net

Table 1: Illustrative Geometric Parameters Investigated in DFT Analysis This table illustrates the type of data that would be generated from a DFT geometric analysis of this compound. Specific values are not provided as they are not available in the searched literature.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-H). |

| Bond Angles (°) | The angle formed between three connected atoms. |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a large energy gap indicates high stability and low reactivity. rsc.org For this compound, FMO analysis would calculate the energies of the HOMO and LUMO and map their electron density distributions, identifying the likely sites for nucleophilic and electrophilic attack. Although the precise HOMO-LUMO gap for this compound is not available in the reviewed literature, studies on other quinoline derivatives show these values typically range from approximately 3 to 5 eV, depending on the substituents. rsc.orgscirp.org

DFT calculations are instrumental in predicting the spectroscopic signatures of a molecule. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. rsc.org This information helps in understanding the photophysical properties of the compound.

Furthermore, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups within this compound, such as N-H stretches from the amino groups and C=C/C=N stretches from the quinoline ring, can be identified and assigned. scirp.org While experimental spectra for this compound are not accompanied by computational predictions in the available literature, the methodology is well-established for related compounds. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone. rsc.org

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, indicating lower reactivity. rsc.org

Chemical Potential (μ): Related to the electronegativity of the molecule, it measures the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors would be crucial for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Table 2: Key Reactivity Descriptors from DFT This table outlines the reactivity descriptors that would be calculated for this compound using FMO energies. Specific values are not provided as they are not available in the searched literature.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT and ab initio approaches, to model molecular systems. nih.gov These calculations provide a deep understanding of the electronic structure and are used to derive properties that are often difficult or impossible to measure experimentally. For this compound, these calculations would be used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Such analyses are fundamental for predicting how the molecule will interact with other reagents or biological targets.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior, stability, and interactions with its environment. nih.gov

This technique is particularly useful for conformational analysis, which involves studying the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For this compound, this would involve analyzing the orientation and flexibility of the two amino groups relative to the rigid quinoline ring. The simulation would reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates under specific conditions (e.g., temperature, solvent). This information is vital for understanding its biological activity, as the conformation of a molecule often dictates how it binds to a receptor or enzyme. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the activity of compounds are dependent on the changes in their molecular features. For quinoline derivatives, QSAR studies are pivotal in identifying the key structural, physical, and chemical properties that govern their therapeutic effects, such as antimicrobial or anticancer activities.

In a typical QSAR study, molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of quinoline analogues with known biological activities. Statistical methods are then employed to build a model that can predict the activity of new, untested compounds.

One study focused on developing a QSAR model for a series of novel quinolinone-based thiosemicarbazones to predict their activity against Mycobacterium tuberculosis. The resulting model demonstrated strong predictive power, indicating that properties such as van der Waals volume, electron density, and electronegativity were crucial for the antituberculosis activity. nih.gov The statistical quality of a QSAR model is assessed through various parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic value (F-test). A model with high R² and Q² values is considered robust and predictive.

Table 1: Example of Statistical Parameters for a QSAR Model of Quinolinone Derivatives nih.gov

| Parameter | Description | Value |

|---|---|---|

| R² | Coefficient of determination | 0.83 |

| F | Fischer's test value | 47.96 |

| s | Standard deviation of the regression | 0.31 |

| Q² | Cross-validated correlation coefficient | 0.75 |

This table represents a validated QSAR model for quinolinone-based derivatives, illustrating the statistical benchmarks used to assess model quality. Such models are instrumental in guiding the design of new derivatives with potentially enhanced biological activity.

Molecular Docking and Protein-Ligand Interaction Studies of this compound-based Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the mechanism of action of drug candidates by visualizing their interactions with the active site of a biological target.

For compounds based on the quinoline scaffold, molecular docking studies have been extensively used to explore their binding modes with various protein targets, including kinases, enzymes involved in DNA damage response (DDR), and receptors implicated in cancer and infectious diseases. mdpi.comdntb.gov.uairins.org

A key area of investigation for quinoline derivatives is their role as kinase inhibitors. For instance, quinoline-3-carboxamides, which are structurally related to this compound, have been studied as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DDR pathway. mdpi.comdntb.gov.uairins.org Docking studies revealed that the quinoline nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the natural ligand, ATP. mdpi.comdntb.gov.uairins.org

The stability and binding affinity of the ligand-protein complex are evaluated using scoring functions, which estimate the free energy of binding. The interactions typically observed for quinoline derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and key amino acid residues in the protein's active site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues of the protein.

π-π Stacking: A non-covalent interaction between the aromatic rings of the quinoline scaffold and aromatic amino acid residues like tyrosine or phenylalanine.

Table 2: Representative Molecular Docking Results for a Quinoline-3-carboxamide Derivative with DDR Kinases mdpi.com

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| ATM Kinase | -9.5 | MET2813 | Hydrogen Bond |

| LYS2741 | Hydrophobic | ||

| ATR Kinase | -8.7 | ILE2230 | Hydrogen Bond |

| VAL2167 | Hydrophobic | ||

| DNA-PKcs | -8.2 | LEU3062 | Hydrogen Bond |

This table summarizes the predicted binding affinities and key interactions of a representative quinoline-3-carboxamide derivative with several DNA Damage and Response (DDR) kinases, highlighting its selectivity towards ATM kinase.

Computational Exploration of Reaction Mechanisms Involving this compound

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions. These studies can elucidate reaction pathways, identify transition states, and explain the roles of catalysts, solvents, and substituents in determining the outcome of a reaction.

For the synthesis and functionalization of quinolines, computational studies have been applied to understand various reaction mechanisms, including cyclization, C-H activation, and amination processes. mdpi.comnih.govrsc.org DFT calculations can map the potential energy surface of a reaction, allowing researchers to determine the activation energies for different steps and identify the most favorable pathway.

For example, DFT studies have been used to investigate the synthesis of quinoline derivatives through the cyclization of 2-aminobenzophenone with acetylacetone. nih.govrsc.orgrsc.org These calculations help in understanding the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the reactivity and stability of the molecules involved. nih.govrsc.org

A mechanism of particular relevance to a diaminoquinoline scaffold is C-H amination. Computational studies on the copper-catalyzed direct amination of quinoline N-oxides have been performed to clarify the reaction pathway. DFT calculations supported a mechanism involving a Cu(I)/Cu(III) catalytic cycle where the C-H bond activation of the quinoline N-oxide is not the rate-limiting step. mdpi.com Such computational explorations are vital for optimizing reaction conditions and expanding the scope of synthetic methodologies to create complex quinoline derivatives.

Exploration of Biological Activity Mechanisms for Quinoline 3,5 Diamine Derivatives

Anticancer Activity and Cellular Mechanisms

Quinoline (B57606) derivatives have demonstrated significant potential in cancer therapy through various mechanisms of action, including inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating key cellular signaling pathways.

Modulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a hallmark of the disease, often stemming from dysregulation of the cell cycle. Certain quinoline derivatives have been shown to interfere with this process, leading to cell cycle arrest and thereby inhibiting tumor growth. For instance, some quinoline-curcumin hybrids have been found to induce G2/M cell cycle arrest in prostate cancer cells. nih.gov Similarly, other derivatives can cause G2/M phase arrest in prostate cancer cells through the inhibition of Heat Shock Protein 90 (HSP90). nih.gov In colon cancer cell lines, a 5,8-quinolinedione derivative demonstrated a remarkable effect on cell cycle progression by blocking S-phase progression in DLD1 cells and causing an accumulation of cells in the G2/M phase in HCT116 cells. ekb.eg While specific studies on quinoline-3,5-diamine are limited, the broader class of quinoline derivatives shows a clear capacity to modulate cell cycle progression, suggesting a promising avenue for the development of novel anticancer agents. ekb.egnih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many quinoline derivatives exert their anticancer effects by inducing apoptosis. For example, a novel imidazoquinoline compound was found to induce apoptosis in glioblastoma cells in a dose- and time-dependent manner. waocp.org The induction of apoptosis by quinoline derivatives can occur through various signaling pathways. Some derivatives activate caspase-3/7 in melanoma cell lines, which are key executioner caspases in the apoptotic cascade. nih.gov In human erythroleukemic K562 cells, certain quinoline-N-oxide derivatives have been shown to induce apoptosis through the activation of caspases-9 and -3. nih.gov Furthermore, some quinoline derivatives can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. rsc.org

Table 1: Effect of Quinoline Derivatives on Apoptotic Markers This is an interactive table, you can sort and filter the data.

| Compound Class | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Imidazoquinolines | Glioblastoma | Dose- and time-dependent apoptosis | waocp.org |

| Quinoline Derivatives | Melanoma (A375) | Activation of caspase 3/7 | nih.gov |

| Quinoline-N-Oxides | Human erythroleukemic (K562) | Activation of caspases-9 and -3 | nih.gov |

| Quinoline Derivatives | Breast (MCF-7), Lung (A-549) | Activation of caspase-3, 8, and Bax; reduction of Bcl-2 | rsc.org |

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in this process. nih.gov Several quinoline derivatives have been developed as potent inhibitors of VEGFR-2. nih.gov For instance, a series of quinoline amide derivatives were found to be effective inhibitors of VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC). nih.gov Similarly, quinazoline derivatives, which share a similar heterocyclic core, have also been shown to exhibit potent anti-angiogenesis activities. mdpi.com By inhibiting angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow and spread. mdpi.com

Targeting Specific Cancer Cell Pathways (e.g., EGFR, Tyrosine Kinases)

The epidermal growth factor receptor (EGFR) and other tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. nih.gov Quinoline derivatives have emerged as a significant class of EGFR tyrosine kinase inhibitors. researchgate.net For example, 4-anilinoquinoline-3-carbonitrile derivatives have been designed as effective EGFR kinase inhibitors. nih.gov Dual targeting of both EGFR and HER2 is another valid anticancer strategy, and some quinoline-based derivatives have been developed as potent dual inhibitors. rsc.org The inhibitory action of these compounds typically involves binding to the ATP-binding site of the kinase domain, thereby preventing the downstream signaling that promotes cell growth and survival. researchgate.net

Table 2: Inhibitory Activity of Quinoline Derivatives against Cancer-Related Kinases This is an interactive table, you can sort and filter the data.

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Quinoline amide derivatives | VEGFR-2 | 3.8 nM (for compound 6) | nih.gov |

| 4-anilinoquinoline-3-carbonitrile | EGFR | 7.5 nM (for compound 44) | nih.gov |

| Quinoline-based dual inhibitor | EGFR | 71 nM (for compound 5a) | rsc.org |

| Quinoline-based dual inhibitor | HER-2 | 31 nM (for compound 5a) | rsc.org |

Interaction with Cellular Macromolecules (e.g., DNA)

DNA is a primary target for many anticancer drugs. Quinoline derivatives that intercalate into DNA are of growing interest in this field. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net Some quinoline derivatives act as topoisomerase inhibitors, enzymes that are crucial for managing the topological state of DNA during replication. nih.govnih.gov By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells. researchgate.net The ability of quinoline derivatives to interact with DNA and its associated proteins makes them a versatile scaffold for the development of novel anticancer agents. nih.gov

Antimicrobial Activity and Mechanistic Insights

In addition to their anticancer properties, quinoline derivatives have a long history of use as antimicrobial agents. The emergence of multidrug-resistant pathogens has spurred the development of new antibacterial and antifungal compounds, and quinoline derivatives represent a promising class of molecules in this regard. nih.govbiointerfaceresearch.com

A number of synthetic quinoline derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For example, certain facilely accessible quinoline derivatives have displayed potent antibacterial activity against multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. nih.gov The mechanism of action for many antibacterial quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes that are essential for bacterial DNA replication, recombination, and repair. researchgate.net By targeting these enzymes, quinoline derivatives can effectively halt bacterial proliferation.

Furthermore, some quinoline derivatives exhibit significant antifungal activity. researchgate.net The structure-activity relationship studies have revealed that the antimicrobial activity of quinoline molecules is highly dependent on the nature and position of the substituents on the quinoline ring. researchgate.net This provides a basis for the rational design of new and more potent antimicrobial agents based on the quinoline scaffold.

Table 3: Antimicrobial Activity of Representative Quinoline Derivatives This is an interactive table, you can sort and filter the data.

| Compound Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline derivatives | Multidrug-resistant Gram-positive bacteria (C. difficile) | Not specified | nih.gov |

| Quinolones | Bacteria | Inhibition of DNA gyrase and topoisomerase IV | researchgate.net |

| Quinoline derivatives | Gram-positive and Gram-negative bacteria | Dual-target mechanism (LptA and Top IV proteins) | nih.gov |

Antibacterial Mechanisms of Action

Quinoline derivatives have been recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The mechanisms underlying this activity are multifaceted, often involving the targeting of essential bacterial proteins and processes.

One notable strategy involves a hybridization approach, where the quinoline core is linked with other antibacterial fragments to create dual-target candidates. For instance, a quinolone-quinoline hybrid, compound 5d , has demonstrated potent effects against a wide range of Gram-positive and Gram-negative strains. nih.gov Molecular docking studies suggest that this hybrid compound may target both bacterial lipopolysaccharide (LPS) transport protein A (LptA) and Topoisomerase IV (Top IV), leading to a broad-spectrum antibacterial effect. nih.gov The inhibition of LptA disrupts the transport of LPS, a crucial component of the outer membrane of Gram-negative bacteria, while targeting Top IV interferes with DNA replication in Gram-positive bacteria. nih.gov

Other quinoline derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) exhibited efficacy comparable to oxacillin and ciprofloxacin against MRSA isolates. mdpi.com While the precise mechanisms for all derivatives are not fully elucidated, the structural features, such as the presence of an unsubstituted phenolic group at position 8, appear crucial for biological activity. mdpi.com

| Compound/Derivative | Target Bacteria | Proposed Mechanism of Action | Key Findings |

|---|---|---|---|

| Quinolone-quinoline hybrid (5d) | Gram-positive & Gram-negative bacteria | Dual-target inhibition of LptA and Topoisomerase IV. nih.gov | Demonstrated broad-spectrum activity with MIC values of 0.125–8 μg/mL. nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | Mechanism not fully elucidated, but the 8-hydroxy group is critical. mdpi.com | Activity comparable to standard antibiotics like oxacillin/ciprofloxacin. mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus, Mycobacterium tuberculosis H37Rv | Not specified. | Potent anti-staphylococcal activity (MIC = 2 µg/mL) and activity against M. tuberculosis (MIC = 10 µg/mL). mdpi.com |

| 5-chloro-13-phenethyl-13,14-dihydro-2H- biointerfaceresearch.comnih.govoxazino[5,6-h] quinoline (1) | Gram-negative bacteria | Blocks lipopolysaccharide (LPS) transport by targeting LptA. nih.gov | Exhibited moderate activity with MICs from 8 to 64 μg/mL. nih.gov |

Antifungal and Antiviral Activity Pathways

In addition to their antibacterial effects, quinoline derivatives have shown promise as antifungal and antiviral agents. nih.gov Their development is driven by the need for new antimicrobial drugs to combat resistance and the limited availability of effective treatments. nih.gov

Antifungal Activity: Certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity, particularly against Cryptococcus neoformans. mdpi.com Hybrids 7c and 7d showed remarkable efficacy with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. mdpi.com Other derivatives have been effective against a range of phytopathogenic fungi. For example, fluorinated quinoline analogs exhibited good activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com The mechanism of antifungal action is often linked to the specific structural modifications of the quinoline core. researchgate.net

Antiviral Activity: The quinoline scaffold is present in several marketed antiviral drugs, highlighting its potential in this area. nih.gov Research has explored derivatives for activity against various viruses. For example, certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to inhibit the replication of the Zika virus (ZIKV), with some compounds reducing ZIKV RNA production. nih.gov Another study identified a quinoline derivative, compound 3 , as a potent inhibitor of all four serotypes of the Dengue virus (DENV), being approximately 10 times more potent than the standard drug ribavirin. This compound was found to decrease DENV replication at both the viral protein and mRNA levels. nih.gov

| Compound/Derivative | Activity | Target Organism | Key Findings |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Antifungal | Cryptococcus neoformans | Showed significant activity with a MIC value of 15.6 µg/mL. mdpi.com |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Antifungal | Sclerotinia sclerotiorum | Exhibited good activity (>80%) at a concentration of 50 μg/mL. mdpi.com |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Antiviral | Zika virus (ZIKV) | Inhibited ZIKV replication and reduced viral RNA production. nih.gov |

| Compound 3 (a quinoline derivative) | Antiviral | Dengue virus (DENV-1, -2, -3, -4) | Potent inhibition of all four DENV serotypes, decreasing viral protein and mRNA levels. nih.gov |

Antiprotozoal Mechanisms

Quinoline derivatives have a long history in the fight against protozoal diseases, most famously as antimalarials. Modern research continues to explore their potential against a broad range of protozoan parasites. nih.govuantwerpen.be

Several studies have synthesized and evaluated quinoline derivatives against trypanosomatid parasites responsible for diseases like sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govresearchgate.net Compounds incorporating arylnitro and aminochalcone moieties into the quinoline structure have shown significant antiprotozoal activity. uantwerpen.be For example, compounds 2c , 2d , and 4i displayed submicromolar activity against T. b. rhodesiense. nih.govresearchgate.net

The mechanism of action for these antiprotozoal quinolines can be complex. For some derivatives, a potential target is the parasite's telomeres. The stabilization of G-quadruplex structures in the telomeres of Plasmodium falciparum and Trypanosoma has been investigated as a possible mechanism of action for certain nitrogen heterocyclic compounds. tandfonline.com For instance, the quinoline derivative 1c was identified as a potent antimalarial candidate, and the quinazoline 3h was a potent trypanocidal candidate, with further studies suggesting they may interact with parasitic telomeric G-quadruplexes. tandfonline.com

Enzyme Inhibition and Receptor Modulation by this compound Derivatives

The biological effects of quinoline derivatives are frequently mediated through the inhibition of specific enzymes or the modulation of cellular receptors. This targeted action makes them attractive candidates for drug development in various therapeutic areas.

Several quinoline-based compounds have been identified as potent enzyme inhibitors. For example, certain derivatives act as inhibitors of DNA methyltransferases (DNMTs), such as human DNMT1. These compounds, like 9 (with a methylamine addition) and 11 (with a methylpiperazine addition), intercalate into the minor groove of DNA, causing a conformational change that displaces the enzyme's catalytic domain. nih.gov This mechanism of inhibition through DNA intercalation has also been observed for other DNA-interacting enzymes like polymerases. nih.gov

In the context of neurodegenerative diseases, quinoline derivatives have been investigated as inhibitors of cholinesterases (ChE). A series of 4-N-phenylaminoquinoline derivatives containing a morpholine group were found to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Kinetic analysis revealed that compounds 11a and 11g act as mixed-type reversible inhibitors of AChE. mdpi.com Furthermore, molecular docking simulations suggest that some derivatives may also inhibit catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B), enzymes relevant to Parkinson's disease. nih.govnih.gov

Other research has focused on imidazo[1,5-a]quinoline derivatives as inhibitors of the Mycobacterium tuberculosis enzyme InhA, which is involved in mycolic acid biosynthesis. nih.gov Additionally, 3H-pyrrolo[2,3-c]quinolines have been shown to inhibit glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of M. tuberculosis. researchgate.net

Nucleic Acid (DNA/RNA) Binding and Intercalation Studies of this compound Compounds

A significant mechanism of action for many biologically active quinoline compounds is their ability to interact directly with nucleic acids. These interactions can occur through various modes, including groove binding and intercalation, leading to the disruption of DNA replication and transcription.

Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the A/T minor groove region of a B-DNA duplex. nih.gov In-silico modeling indicates that the interaction is stabilized by hydrogen bonds between the compound and the nucleic acid bases, such as adenine and guanine. nih.govresearchgate.net

Intercalation is another common mode of binding, where the planar aromatic structure of the quinoline ring inserts itself between the base pairs of the DNA double helix. mdpi.com This insertion causes a conformational change in the DNA, often leading to its lengthening and unwinding. mdpi.comnih.gov Spectroscopic studies, such as electronic absorption and thermal denaturation, can confirm this binding mode. For instance, upon binding to calf thymus DNA (CT-DNA), the absorption spectrum of certain 2-phenyl-3-pyrido[3,2-e] researchgate.netbiointerfaceresearch.comnih.govthiadiazolo[3,2-a]quinoline derivatives showed bathochromic and hypochromic shifts, which are characteristic of intercalation. researchgate.net As mentioned previously, some quinoline-based analogs inhibit DNA methyltransferases by intercalating into the DNA minor groove, which alters the DNA conformation and prevents the enzyme from binding effectively. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging by this compound

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com Quinoline derivatives have emerged as promising antioxidants capable of mitigating this damage. mdpi.com Their antioxidant activity is often attributed to their ability to donate hydrogen atoms or single electrons, which neutralizes free radicals. nih.gov

The antioxidant efficiency of quinoline derivatives has been compared to reference compounds like Trolox and ascorbate, with some derivatives showing greater efficiency than Trolox. mdpi.com The presence of specific functional groups, such as hindered phenols, can significantly enhance this activity. mdpi.com For example, 4-N-phenylaminoquinoline derivatives have demonstrated excellent ABTS radical-scavenging activities, with compounds 11f and 11l being superior to the control, Trolox. mdpi.com

The mechanisms underlying this antioxidant effect include the direct scavenging of ROS and the chelation of metal ions that can catalyze oxidative reactions. frontiersin.org The scavenging of various ROS, such as hydroxyl, superoxide, and nitric oxide radicals, has been demonstrated for plant extracts rich in compounds that may include quinoline-like structures. nih.gov

Neurobiological Activity and Potential Mechanisms

The quinoline scaffold is a key component in compounds with significant neurobiological activity, offering potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov Their neuroprotective effects are often linked to their antioxidant properties and their ability to inhibit key enzymes in the brain. nih.gov

As discussed in the enzyme inhibition section, quinoline derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. mdpi.com By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain. Molecular docking studies have further suggested that these derivatives can also inhibit other enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). nih.gov This multi-target approach, combining antioxidant activity with the inhibition of several key enzymes, makes quinoline derivatives highly promising candidates for the development of multifunctional neuroprotective agents. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Quinoline 3,5 Diamine Derivatives

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of quinoline-3,5-diamine derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. The electronic properties, lipophilicity, and steric bulk of these substituents can dramatically alter the interaction of the molecule with its biological target.

Electron-donating and Electron-withdrawing Groups: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the quinoline nucleus can modulate the pKa of the amino groups and the quinoline nitrogen, thereby affecting the molecule's charge distribution and ability to participate in hydrogen bonding or electrostatic interactions at the target site. For instance, in studies of 4-aminoquinolines, EWGs at the 7-position were found to lower the pKa of both the quinoline ring nitrogen and the side-chain amino group, which can impact the accumulation of the drug in acidic cellular compartments. nih.govresearchgate.net Conversely, EDGs can increase the basicity of the nitrogen atoms, potentially enhancing interactions with negatively charged residues in a biological target.

Lipophilicity and Hydrophobicity: The lipophilicity of substituents plays a crucial role in the pharmacokinetic and pharmacodynamic properties of this compound derivatives. Increased lipophilicity can enhance membrane permeability and access to intracellular targets. However, an optimal lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific toxicity. Structure-activity relationship (SAR) studies on other aminoquinolines have demonstrated that lipophilicity of substituents can influence the association constant with biological targets. nih.govresearchgate.net

Steric Factors: The size and shape of substituents can dictate the binding affinity and selectivity of this compound derivatives. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the active site of a target enzyme or receptor. Conversely, appropriately sized substituents can optimize van der Waals interactions and improve binding.

Interactive Data Table: Influence of Substituent Effects on Biological Activity

| Substituent at Position X | Electronic Effect | Lipophilicity (logP) | Steric Hindrance | General Impact on Activity |

| -Cl | Electron-withdrawing | High | Moderate | Can enhance activity by modulating pKa |

| -OCH3 | Electron-donating | Moderate | Moderate | May increase basicity and target interaction |

| -NO2 | Strongly Electron-withdrawing | Low | Moderate | Can significantly lower pKa |

| -CH3 | Electron-donating | High | Low | Can improve membrane permeability |

Positional Isomerism and Activity Modulation

The arrangement of the two amino groups on the quinoline ring is a critical determinant of biological activity. While this article focuses on the 3,5-diamine scaffold, the principles of positional isomerism observed in other di-amino and amino-substituted quinolines can provide valuable insights.

Furthermore, the accessibility of the amino groups for interaction with target residues is highly dependent on their position. An amino group at the 3-position will have a different chemical environment and steric accessibility compared to one at the 5-position, leading to distinct patterns of interaction and biological response. Studies on different aminoquinoline isomers have consistently shown that the position of the amino group significantly impacts the biological activity profile.

Stereochemistry and Enantiodifferentiation in Biological Response

The introduction of chiral centers into derivatives of this compound can lead to stereoisomers with distinct biological activities. nih.gov Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. biomedgrid.com

One enantiomer may bind with high affinity to a specific receptor or enzyme, while the other may be less active or even interact with a different target, potentially leading to off-target effects. biomedgrid.com The spatial arrangement of substituents in a specific stereoisomer determines its three-dimensional shape, which must be complementary to the binding site of its biological target. For some 4-aminoquinoline derivatives, it has been noted that the D-isomer can be less toxic than the L-isomer. pharmacy180.com

The stereochemistry of side chains attached to the amino groups of this compound can also significantly influence biological activity. The orientation of functional groups on a chiral side chain can be critical for establishing key interactions, such as hydrogen bonds or hydrophobic contacts, within a binding pocket.

Correlation of Electronic and Structural Parameters with Reactivity and Biological Function

Quantitative structure-activity relationship (QSAR) studies are powerful tools for correlating the electronic and structural features of molecules with their biological activity. For quinoline derivatives, various molecular descriptors have been used to build predictive QSAR models.

Electronic Parameters: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges are crucial in determining the reactivity and interaction of this compound derivatives with biological targets. For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. These parameters are important for understanding charge-transfer interactions that can occur in a receptor-ligand complex. QSAR studies on other aminoquinolines have highlighted the importance of descriptors related to charge distribution and hydrogen bonding potential. researchgate.net

Structural and Physicochemical Parameters: Molecular weight, molar refractivity, and topological indices are examples of structural descriptors that have been correlated with the biological activity of quinoline compounds. Lipophilicity, often expressed as logP, is a key parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties. QSAR models for 4-aminoquinolines have demonstrated the importance of lipophilicity and molecular size in determining antimalarial activity. nih.gov

Interactive Data Table: Correlation of Molecular Descriptors with Biological Activity

| Descriptor | Parameter Type | General Correlation with Activity |

| logP | Physicochemical | Optimal range often required for good bioavailability |

| Dipole Moment | Electronic | Influences polar interactions with the target |

| HOMO Energy | Electronic | Relates to electron-donating ability in interactions |

| Molecular Weight | Structural | Can impact diffusion and binding |

Design Principles for Optimized this compound-based Bioactive Agents

Based on the understanding of SAR and structure-property relationships, several design principles can be proposed for the optimization of this compound derivatives as bioactive agents.

Scaffold Hopping and Bioisosteric Replacement: The this compound core can be considered a privileged scaffold. Modifications can be made by replacing parts of the molecule with bioisosteres to improve potency, selectivity, or pharmacokinetic properties without drastically changing the binding mode. For example, replacing a phenyl ring with a bioisosteric heterocycle can modulate solubility and metabolic stability.

Structure-Based and Ligand-Based Drug Design: In the absence of a known target structure, ligand-based approaches such as pharmacophore modeling and 3D-QSAR can be used to identify the key chemical features required for activity. mdpi.com If the three-dimensional structure of the biological target is known, structure-based drug design techniques, such as molecular docking, can be employed to design derivatives that fit optimally into the binding site and form favorable interactions. bohrium.com

Hybrid Molecule Approach: Combining the this compound scaffold with another pharmacophore known to have a desired biological activity can lead to hybrid molecules with dual or enhanced efficacy. This approach has been successfully applied to other quinoline derivatives to overcome drug resistance.

Optimization of Physicochemical Properties: A key aspect of drug design is the optimization of ADME properties. This involves fine-tuning the lipophilicity, solubility, and metabolic stability of the lead compounds. For example, introducing polar functional groups can increase solubility, while blocking sites of metabolism can improve the half-life of the compound.

By systematically applying these design principles, it is possible to develop novel this compound-based agents with improved therapeutic potential.

Applications of Quinoline 3,5 Diamine in Advanced Materials Science and Catalysis

Optoelectronic Material Development with Quinoline-3,5-diamine

The advantageous optoelectronic properties of quinoline (B57606) derivatives have led to the development of high-quality materials for various applications. ankara.edu.tr The ability to fine-tune their chemical structure allows for the customization of their optical and electronic characteristics, making them suitable for use in a range of optoelectronic devices. d-nb.info Metal-organic complexes, in particular, offer unique properties due to the interaction between the metal and the organic ligand, which can be precisely controlled at a molecular level. rsc.org

Quinoline derivatives are promising materials for third-generation photovoltaic applications, including dye-sensitized solar cells (DSSCs) and polymer solar cells. d-nb.info In DSSCs, organic compounds are often preferred as photosensitizers due to their ease of synthesis, purification, and the ability to tailor their optoelectronic properties through molecular design. mdpi.com Theoretical studies have explored the potential of various quinoline-derivative dyes as sensitizers in DSSCs, with some proposed compounds showing favorable absorption properties and high light-harvesting efficiency. nih.govunesp.br

The performance of DSSCs can be improved through co-sensitization, a technique that uses two or more dyes to broaden the light absorption spectrum. nih.gov This approach can enhance the power conversion efficiency by filling absorption valleys, preventing dye aggregation, and reducing charge recombination. nih.gov Quinoline-based compounds, with their rigid and planar structure, are considered effective components in metal-free photosensitizers for DSSCs.

In the realm of organic photovoltaics (OPVs), indoline dyes, which share structural similarities with quinoline derivatives, have been investigated as electron donors in solution-processed solar cells. mdpi.com The efficiency of these cells is sensitive to the concentration of the donor material in the blend film and the device architecture. mdpi.com

Quinoline derivatives are well-suited for use in the emission layer of organic light-emitting diodes (OLEDs) due to their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. d-nb.inforesearchgate.net Researchers have successfully fabricated multilayered OLEDs using various quinoline derivatives as the blue-emitting materials, achieving efficient blue emission. nih.gov For instance, OLEDs incorporating fluorene-bridged quinazoline and quinoxaline derivatives have demonstrated external quantum efficiencies of up to 1.58%. nih.gov Similarly, devices using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material have been produced. researchgate.net

Beyond OLEDs, the fluorescent properties of quinoline derivatives make them valuable as fluorescent probes for sensing applications. nih.gov These compounds can exhibit intramolecular charge transfer, leading to fluorescence with a significant Stokes shift, which is advantageous in applications like fluorescence microscopy. nih.gov Quinoline-based probes have been designed for the detection of nitro-phenolic compounds and metal ions, such as Zn2+, at parts-per-billion levels. researchgate.netsemanticscholar.org

Table 1: Performance of OLEDs with Quinoline-based Emitters

| Emitting Material | External Quantum Efficiency (%) | Commission Internationale de l'Éclairage (CIE) Coordinates | Reference |

| Fluorene-bridged quinazoline derivative | 1.58 | (0.18, 0.24) | nih.gov |

| Fluorene-bridged quinoxaline derivative | 1.30 | (0.19, 0.27) | nih.gov |

Note: Data is based on specific device structures and measurement conditions as reported in the cited literature.

The application of quinoline derivatives extends to transistors and other organic electronic devices. d-nb.info Organic semiconductors are being explored as alternatives to traditional inorganic materials due to their potential for simple, large-area solution deposition and compatibility with flexible substrates. mdpi.com Helicenes, a class of polycyclic aromatic compounds, have been investigated for their use in organic field-effect transistors. mdpi.com For example, a benzo[i]pentahelicene-3,6-dione based transistor exhibited hole mobilities in the range of 10⁻⁵–10⁻⁷ cm²/Vs. mdpi.com

Catalytic Roles of this compound and Its Metal Complexes

Quinoline and its derivatives serve as versatile platforms in catalysis, acting as both substrates and catalysts. acs.org Their metal complexes, in particular, have garnered significant attention for their diverse catalytic activities. researchgate.net

In homogeneous catalysis, quinoline-based ligands play a crucial role in modulating the activity and selectivity of metal catalysts. For instance, in gold-catalyzed reactions, the choice of ligand can significantly impact the efficiency of transformations like the ring expansion of alkynyl cyclocarbinols. nih.gov Ruthenium complexes with chiral diphosphine ligands based on a spiroketal structure have been used for the selective hydrogenation of the carbocyclic ring in fused N-heteroarenes like quinoline. researchgate.net

Quinoline derivatives also find application in heterogeneous catalysis. Nanocatalysts, with their high surface area and reusability, offer advantages over traditional catalysts. nih.gov Various metal-based nanoparticles, including copper, have been employed as heterogeneous catalysts for the synthesis of quinoline compounds. nih.gov Zeolite-based catalysts have also been utilized for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols, with the catalytic performance being related to the content of Lewis acid sites. rsc.org

Table 2: Examples of Quinoline-based Catalytic Systems

| Catalyst Type | Reaction | Key Features | Reference |

| Homogeneous (Ru complex) | Carbocycle-selective hydrogenation of fused N-heteroarenes | High chemoselectivity for 5,6,7,8-tetrahydro products. researchgate.net | researchgate.net |

| Homogeneous (Au complex) | Ring expansion of alkynyl cyclocarbinols | Ligand-dependent efficiency. nih.gov | nih.gov |

| Heterogeneous (Zeolite-based) | Synthesis of quinolines from aniline and alcohols | Performance linked to Lewis acid sites. rsc.org | rsc.org |

| Heterogeneous (Copper nanoparticles) | Synthesis of quinolines | Novel class of heterogeneous catalysts. nih.gov | nih.gov |

Supramolecular chemistry, which involves non-covalent interactions, offers a powerful approach to catalysis. Host-guest chemistry, a central concept in this field, utilizes macrocyclic hosts to encapsulate guest molecules, thereby influencing their reactivity. mdpi.comnih.gov This principle is inspired by enzymatic catalysis, where the active site of an enzyme provides a specific microenvironment for a reaction to occur. escholarship.org